molecular formula C15H10F2N2O2S B4036355 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide

Cat. No.: B4036355
M. Wt: 320.3 g/mol
InChI Key: UCRKWVCLALSIJR-UHFFFAOYSA-N
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Description

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide is a useful research compound. Its molecular formula is C15H10F2N2O2S and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.04310506 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide exhibit significant anticancer properties. For instance, a study designed and synthesized a series of substituted benzamides starting from 2-(4-methylphenyl)acetic acid and other components, finding that these compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, another study synthesized Schiff's bases containing thiadiazole scaffold and benzamide groups, which were evaluated for their in vitro anticancer activity. The results indicated promising anticancer activity and good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial Applications

Derivatives of this compound have been found to possess notable antimicrobial properties. One study reported the synthesis of compounds with antibacterial and antifungal activities, demonstrating effectiveness against various microorganisms (Makino, 1962). Another study synthesized and characterized acylthioureas, which showed significant anti-pathogenic activity, particularly on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Pharmaceutical Research

In pharmaceutical research, compounds related to this compound are being explored for their potential in drug development. For instance, a study synthesized thiazole-based heterocyclic amide and investigated its antimicrobial activity. The compound showed good activity against eight microorganisms, suggesting potential for pharmacological applications (Çakmak et al., 2022).

Material Science Applications

In material science, these compounds have been used in the development of sustainable alternatives to traditional materials. A study on furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides highlighted their potential as alternatives to polyphthalamides in high-performance materials (Jiang et al., 2015).

Properties

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O2S/c1-8-2-5-13(21-8)14(20)19-15-18-12(7-22-15)10-4-3-9(16)6-11(10)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRKWVCLALSIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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